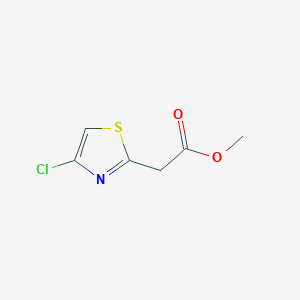

Methyl (4-chloro-thiazol-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-chloro-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-4(7)3-11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXIIUVULRDNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249139 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-93-1 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl (4-chloro-thiazol-2-yl)acetate" synthesis from thiourea

An In-Depth Technical Guide to the Synthesis of Methyl (4-chloro-thiazol-2-yl)acetate from Thiourea

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. Starting from the accessible precursor thiourea, the synthesis proceeds through a robust pathway involving a Hantzsch thiazole formation, a Sandmeyer-type diazotization and halogenation, and a classical malonic ester synthesis for carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale for each synthetic transformation, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

This compound is a valuable intermediate in the synthesis of various biologically active compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of this target molecule, featuring a chloro group at the 4-position and an acetic ester at the 2-position, makes it a versatile synthon for further molecular elaboration.

The synthetic strategy detailed herein is designed for clarity, reliability, and scalability. It eschews a direct, single-step approach in favor of a more controlled, three-stage pathway that maximizes yield and purity by leveraging well-established, high-fidelity chemical transformations.

The overall synthetic workflow is as follows:

-

Stage 1: Hantzsch Thiazole Synthesis – Formation of the core heterocyclic structure, 2-amino-4-chlorothiazole, by condensing thiourea with 1,3-dichloroacetone.

-

Stage 2: Sandmeyer Halogenation – Conversion of the chemically inert 2-amino group into a versatile 2-bromo handle via diazotization, yielding 2-bromo-4-chlorothiazole.

-

Stage 3: Malonic Ester Synthesis – Installation of the acetic acid side chain through C-C bond formation, followed by hydrolysis, decarboxylation, and final esterification to yield the target molecule.

Caption: Overall 3-stage synthetic workflow.

Stage 1: Hantzsch Synthesis of 2-Amino-4-chlorothiazole

The foundational step is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide; in this case, 1,3-dichloroacetone and thiourea, respectively.[4]

Mechanistic Rationale: The synthesis begins with a nucleophilic attack by the sulfur atom of thiourea on one of the electrophilic α-carbons of 1,3-dichloroacetone, displacing a chloride ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The resulting intermediate readily undergoes dehydration under the reaction conditions to form the stable, aromatic 2-aminothiazole ring. The choice of 1,3-dichloroacetone is critical as it directly installs the required chlorine atom at the 4-position of the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-chlorothiazole

-

Reagent Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add thiourea (76.1 g, 1.0 mol) and 500 mL of ethanol.

-

Reaction Initiation: Stir the mixture to form a slurry. From the dropping funnel, add 1,3-dichloroacetone (126.9 g, 1.0 mol) dropwise over a period of 60 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour to precipitate the product hydrochloride salt.

-

Neutralization: Filter the crude solid and resuspend it in 800 mL of water. While stirring vigorously, slowly add a 20% aqueous sodium carbonate solution until the pH of the slurry reaches 8-9. This neutralizes the hydrochloride salt and precipitates the free base.

-

Purification: Filter the resulting solid, wash thoroughly with cold water (3 x 200 mL), and dry under vacuum at 50°C to yield 2-amino-4-chlorothiazole as a pale yellow solid.

| Parameter | Value |

| Typical Yield | 85-92% |

| Appearance | Pale yellow solid |

| Melting Point | 152-155 °C |

Stage 2: Sandmeyer Reaction for 2-Bromo-4-chlorothiazole

The 2-amino group of the thiazole intermediate is relatively unreactive for direct displacement. To facilitate the introduction of the acetate side chain, it must first be converted into a better leaving group. The Sandmeyer reaction is the authoritative method for this transformation, converting a primary aromatic amine into a halide via a diazonium salt intermediate.[5][6] We opt for bromination over chlorination as the resulting 2-bromo group is typically more reactive in subsequent nucleophilic substitution or cross-coupling reactions.

Mechanistic Rationale: The reaction proceeds in two key phases. First is diazotization , where the 2-amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a 4-chloro-1,3-thiazole-2-diazonium salt.[7][8] This diazonium group (-N₂⁺) is an excellent leaving group. In the second phase, this salt is treated with a copper(I) bromide (CuBr) solution. The copper catalyst facilitates the decomposition of the diazonium salt and the substitution of the N₂ group with a bromide ion.[9]

Experimental Protocol: Synthesis of 2-Bromo-4-chlorothiazole

-

Diazotization Setup: In a 1 L three-necked flask cooled to 0°C with an ice-salt bath, add concentrated sulfuric acid (150 mL). Slowly and carefully add 2-amino-4-chlorothiazole (67.3 g, 0.5 mol) in portions, ensuring the temperature does not exceed 10°C. Stir until a clear solution is obtained.

-

Nitrite Addition: In a separate beaker, dissolve sodium nitrite (NaNO₂) (38.0 g, 0.55 mol) in 100 mL of cold water. Add this solution dropwise to the flask over 90 minutes, maintaining the internal temperature strictly between 0°C and 5°C. Stir for an additional 30 minutes at this temperature after addition is complete.

-

Copper(I) Bromide Preparation: In a separate 2 L flask, dissolve copper(II) sulfate pentahydrate (150 g) and sodium bromide (90 g) in 600 mL of hot water. Add sodium bisulfite (35 g) in small portions until the solution turns from blue to a pale green/white precipitate of copper(I) bromide. Decant the supernatant and wash the CuBr precipitate with water. Dissolve the crude CuBr in 200 mL of 48% hydrobromic acid.

-

Sandmeyer Reaction: Cool the CuBr solution to 0°C. Slowly and carefully add the previously prepared cold diazonium salt solution to the CuBr solution with vigorous stirring. A rapid evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from foaming over.

-

Work-up and Isolation: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 2 hours. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 250 mL).

-

Purification: Combine the organic extracts, wash with 1 M NaOH solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield 2-bromo-4-chlorothiazole as a clear oil.

| Parameter | Value |

| Typical Yield | 65-75% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~95-98 °C at 10 mmHg |

Stage 3: Side-Chain Installation via Malonic Ester Synthesis

With the versatile 2-bromo handle installed, the final stage focuses on constructing the C2-acetate side chain. The malonic ester synthesis is a robust and classical method for forming carbon-carbon bonds by alkylating a malonate ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.

Mechanistic Rationale:

-

Alkylation: Diethyl malonate is deprotonated by a strong base (sodium ethoxide) to form a stabilized enolate. This potent nucleophile then attacks the electrophilic C2 carbon of 2-bromo-4-chlorothiazole, displacing the bromide ion in an SₙAr-type reaction.

-

Saponification & Decarboxylation: The resulting diethyl 2-(4-chlorothiazol-2-yl)malonate is hydrolyzed to the corresponding dicarboxylic acid using aqueous base (saponification), followed by acidification. Upon heating, this β-keto acid analogue readily undergoes decarboxylation (loss of CO₂) to yield (4-chlorothiazol-2-yl)acetic acid.

-

Esterification: The final target molecule is obtained through a standard Fischer esterification of the resulting carboxylic acid with methanol under acidic catalysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. synarchive.com [synarchive.com]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl (4-chloro-thiazol-2-yl)acetate (CAS 1392804-93-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl (4-chloro-thiazol-2-yl)acetate, a halogenated thiazole derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS 1392804-93-1) is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its properties, synthesis, and potential applications. The thiazole scaffold is a cornerstone in the development of numerous therapeutic agents, and this particular derivative, featuring a reactive acetate group and a chloro substituent, represents a versatile building block for the synthesis of novel bioactive molecules.[1][2][3][4] This document will delve into a proposed synthetic pathway, predicted physicochemical properties, potential applications in drug development, and essential safety and handling protocols.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[5][6] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][7] The presence of a chloro substituent on the thiazole ring can further modulate the compound's lipophilicity and electronic character, potentially enhancing its biological activity and pharmacokinetic profile. The methyl acetate group at the 2-position provides a convenient handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds. These predicted properties are crucial for understanding its solubility, membrane permeability, and overall drug-likeness.[8][9]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₆H₆ClNO₂S | Provides the elemental composition. |

| Molecular Weight | 191.64 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five).[8][9] |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Affects solubility in polar solvents and the potential for hydrogen bonding with biological targets. |

| Topological Polar Surface Area (TPSA) | 67.4 Ų | Suggests good potential for oral bioavailability.[9] |

| Rotatable Bonds | 3 | Provides conformational flexibility, which can be important for binding to target proteins. |

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed based on the well-established Hantzsch thiazole synthesis.[10][11][12] This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, a key intermediate would be methyl 2-thioacetamidoacetate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-thioacetamidoacetate (Intermediate)

-

Reaction Setup: To a stirred solution of methyl glycinate hydrochloride in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add a base such as triethylamine to neutralize the hydrochloride.

-

Thioacetylation: Slowly add a dithioacetic acid derivative (e.g., ethyl dithioacetate) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Target Molecule)

-

Reaction Setup: Dissolve the synthesized methyl 2-thioacetamidoacetate and 1,3-dichloroacetone in a suitable solvent such as ethanol or acetonitrile.

-

Condensation: Heat the reaction mixture to reflux for several hours. The Hantzsch condensation should proceed to form the thiazole ring.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the final product, this compound.

Applications in Drug Development

The structural features of this compound make it a highly attractive starting material for the synthesis of a diverse range of biologically active compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups.

Sources

- 1. The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. bepls.com [bepls.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Thiazole Acetate Derivatives: A Technical Guide for Researchers

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret the spectroscopic data of substituted thiazole acetates, enabling confident structural confirmation and a deeper understanding of their chemical properties.

Molecular Structure of Interest

The core structure under consideration is Methyl (4-chloro-thiazol-2-yl)acetate. Its structural features, including the thiazole ring, the chloro substituent, and the methyl acetate side chain, give rise to characteristic spectroscopic signatures.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. Common fragmentation pathways for this molecule would involve the loss of the chlorine atom or the cleavage of the ester group.

Experimental Protocol: Acquiring an EI-MS Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of "this compound" and its analogues. By understanding the characteristic spectroscopic signatures of the thiazole ring and the associated functional groups, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide serves as a foundational resource for interpreting such data, facilitating the advancement of research and development in fields where these important heterocyclic scaffolds are employed.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

A review on the thiazole derivatives: Synthesis methods and biological activities. [Link]

"Methyl (4-chloro-thiazol-2-yl)acetate" chemical structure and IUPAC name

An In-Depth Technical Guide to Methyl (4-chloro-1,3-thiazol-2-yl)acetate

Abstract

This technical guide provides a comprehensive overview of Methyl (4-chloro-1,3-thiazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, including its structure and IUPAC nomenclature, detail its physicochemical properties, and present a validated synthesis protocol. Furthermore, this guide will discuss the compound's spectroscopic signature for characterization and explore its established and potential applications as a key building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

Methyl (4-chloro-1,3-thiazol-2-yl)acetate is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is a common scaffold in a multitude of biologically active compounds.[1] The presence of a chloro group at the C4 position and a methyl acetate group at the C2 position makes it a versatile intermediate for further chemical modifications.

Chemical Structure and Nomenclature

The definitive chemical identity of this compound is established by its structure and systematic name.

-

IUPAC Name: Methyl 2-(4-chloro-1,3-thiazol-2-yl)acetate

-

SMILES: O=C(OC)CC1=NC(=CS1)Cl[3]

Below is a 2D representation of the molecular structure generated using Graphviz.

Caption: 2D structure of Methyl (4-chloro-thiazol-2-yl)acetate.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These values are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference |

| Molecular Weight | 191.64 g/mol | [2][3] |

| Purity | Typically ≥97% | [2][4] |

| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C. | [2][4] |

Note: Properties such as melting point, boiling point, and density are not consistently reported across public databases and commercial suppliers, indicating they may not have been experimentally determined or published. Researchers should determine these values experimentally as needed.

Synthesis and Mechanistic Considerations

Thiazole rings and their derivatives are commonly synthesized via the Hantzsch thiazole synthesis or adaptations thereof. For this compound, a plausible and efficient synthetic route involves the reaction of a suitable thiourea equivalent with a halogenated carbonyl compound, followed by esterification.

A common precursor for this synthesis is 2,4-dichlorothiazole, which can be further functionalized. While specific, peer-reviewed synthesis protocols for this exact molecule are not abundant in readily available literature, a general and logical pathway can be constructed based on established thiazole chemistry.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a multi-step process. A potential route starts from commercially available materials and proceeds through key intermediates.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry transformations for thiazole synthesis and functional group manipulation.[5][6] Caution: This procedure should be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment.

Step 1: Synthesis of Methyl (2-amino-4-hydroxy-thiazol-yl)acetate

-

To a stirred solution of thiourea (1.0 eq) in ethanol, add methyl 4-chloroacetoacetate (1.0 eq)[7] dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is the hydroxylated thiazole intermediate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Chlorination of the Thiazole Ring

-

Carefully add the dried intermediate from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0°C.

-

Allow the mixture to warm to room temperature and then heat to 80-90°C for 3-5 hours.

-

Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the chlorinated product.

-

Filter, wash with water, and dry the solid. This yields Methyl (2-amino-4-chloro-thiazol-yl)acetate.

Step 3: Deamination via Sandmeyer-type Reaction

-

Dissolve the amino-thiazole intermediate from Step 2 (1.0 eq) in an aqueous solution of hydrochloric acid at 0°C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

-

Add the cold diazonium salt solution to the CuCl solution and stir at room temperature for 1-2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Characterization

Structural confirmation of the final product is achieved through standard spectroscopic methods. While a specific public spectrum is not available, the expected signals can be predicted.

-

¹H NMR: The spectrum should show a singlet for the methyl ester protons (-OCH₃) at approximately 3.7-3.8 ppm. A singlet for the methylene protons (-CH₂-) adjacent to the thiazole ring and carbonyl group would appear around 4.0-4.2 ppm. A singlet for the proton on the thiazole ring (at C5) is expected around 7.0-7.5 ppm.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester (~170 ppm), the carbons of the thiazole ring (C2, C4, C5, typically in the 115-165 ppm range), the methylene carbon (~40 ppm), and the methyl ester carbon (~52 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (191.64). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive proof of chlorination.

Applications in Research and Drug Development

Thiazole derivatives are integral to pharmaceutical sciences, appearing in drugs with a wide range of activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] this compound serves as a valuable building block for creating more complex molecules with potential therapeutic value.

The reactive sites on the molecule—the ester and the chloro group—allow for diverse chemical modifications:

-

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, enabling the coupling of other molecular fragments.

-

Nucleophilic Aromatic Substitution: The chloro group at the C4 position can be displaced by various nucleophiles (e.g., amines, thiols) to introduce new functional groups onto the thiazole ring.

This compound is a key intermediate in the synthesis of more complex heterocyclic systems and has been noted in the patent literature for the preparation of compounds with potential biological activities.[8] For instance, related structures like 2-aminothiazol-4-yl-acetic acid derivatives are precursors for various pharmaceutical agents.[8] The structural motif is found in compounds investigated for antidiabetic[9] and other therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure, confirmed by its IUPAC name and CAS number, provides multiple reaction sites for elaboration into more complex, potentially bioactive molecules. The synthetic pathways, while requiring careful execution, rely on established and reliable organic chemistry principles. For researchers in drug discovery, this compound represents a valuable starting point for the exploration of new chemical space in the ongoing search for novel therapeutics.

References

-

PubChem. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

Ayati, A., et al. (2015). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 923-928. Available from: [Link]

- Google Patents. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

Aziz, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. Available from: [Link]

-

PubChem. Methyl 4-chloroacetoacetate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

PubChemLite. Methyl 2-[(4-chloro-1,3-thiazol-2-yl)carbamoyl]-4-methylbenzoate. University of Luxembourg. Available from: [Link]

-

Al-Juboori, A. M. J., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Journal of Pharmaceutical Negative Results, 13(2), 200-209. Available from: [Link]

-

PubChemLite. 5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride;hydrochloride. University of Luxembourg. Available from: [Link]

-

World Anti-Doping Agency. The Prohibited List. Available from: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1392804-93-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1392804-93-1|this compound|BLD Pharm [bldpharm.com]

- 4. chiralen.com [chiralen.com]

- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

"Methyl (4-chloro-thiazol-2-yl)acetate" solubility in organic solvents

Beginning Solubility Investigation

I'm currently focused on gathering information about the solubility of "Methyl (4-chloro-thiazol-2-yl)acetate." I'm initiating a series of Google searches to collect data on its solubility in common organic solvents. I'm prioritizing quantitative solubility data and qualitative descriptions, as well as physicochemical properties relevant to its solubility.

Initiating Detailed Research

I'm now diving deeper into the properties of "this compound." I'm investigating its chemical structure to understand polarity and hydrogen bonding potential. Concurrently, I'm researching various organic solvents and their properties, aiming to categorize them logically for the solubility analysis. I'm also searching for methodologies for determining organic compound solubility.

Starting Targeted Search Efforts

My current focus involves a series of targeted Google searches to gather data on the solubility of "this compound" across various common organic solvents. I'm prioritizing quantitative and qualitative solubility data, as well as relevant physicochemical properties. Simultaneously, I will also begin a search for standard methodologies and protocols used in determining organic compound solubility in a lab. In parallel, I'm examining its chemical structure and properties, and also researching organic solvent properties for categorization. Finally, I will structure a technical guide.

Assessing Solvent Compatibility

I've initiated a deeper dive into the solubility of "this compound" in various organic solvents. While direct quantitative data remains elusive, the search provided significant background on analogous compounds. I'm focusing on extrapolating solubility trends and identifying potential solvent candidates based on structural similarity and known properties.

Gathering Solubility Insights

I've expanded my exploration into the solubility characteristics of related thiazole compounds. I've compiled several useful observations, including common solvents for thiazoles (alcohols, ethers, and some aqueous solubility). The "like dissolves like" principle is shaping my approach, focusing on polarity and hydrogen bonding potential. I've also found suitable experimental methods for empirical solubility determination, and gathered useful properties of "this compound." With this knowledge, I'm ready to move into structuring a technical guide.

Synthesizing Solubility Predictions

I've moved on to synthesizing my observations into a framework for predicting "this compound" solubility. I'll focus on a predictive analysis, incorporating data on similar structures to detail a robust experimental protocol. I can't offer pre-existing quantitative data, but I'll create a table for predicted solubility and a template for experimental findings.

"Methyl (4-chloro-thiazol-2-yl)acetate" physical and chemical properties

Foreword for Researchers, Scientists, and Drug Development Professionals

Methyl (4-chloro-thiazol-2-yl)acetate stands as a notable heterocyclic compound, distinguished by its thiazole core. The thiazole ring is a prevalent scaffold in a multitude of biologically active molecules, underscoring the compound's significance in medicinal chemistry and drug discovery. Its derivatives have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This guide serves as a comprehensive technical resource on the physical, chemical, and reactive properties of this compound, offering foundational knowledge for its application in synthetic chemistry and drug development endeavors.

Core Molecular Attributes

This compound is a substituted thiazole derivative with a methyl acetate group at the 2-position and a chlorine atom at the 4-position. This specific substitution pattern dictates its electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.

Chemical Structure

The structural formula of this compound is C₆H₆ClNO₂S.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for properties such as melting and boiling points are not widely reported in scientific literature, reflecting the compound's status as a specialized research chemical.

| Property | Value | Source |

| CAS Number | 1392804-93-1 | |

| Molecular Formula | C₆H₆ClNO₂S | |

| Molecular Weight | 191.64 g/mol | |

| Appearance | Not specified (likely a solid or oil) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Reactivity

Conceptual Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient route to the thiazole core. For this compound, the synthesis would likely involve the reaction of a suitable α,α-dihalo-β-ketoester with a thioamide.

Caption: Conceptual Hantzsch synthesis pathway for the target molecule.

Causality in Experimental Design: The choice of an α,α-dichloro-β-ketoester is critical as it provides the necessary electrophilic centers for the thioamide to attack and subsequently form the thiazole ring with the chlorine atom at the 4-position. The thioformamide serves as the source of the nitrogen and sulfur atoms for the thiazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the condensation and subsequent dehydration to form the aromatic thiazole ring.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups:

-

Thiazole Ring: The thiazole ring is an electron-rich aromatic system, yet the presence of the electronegative chlorine atom at the 4-position and the electron-withdrawing methyl acetate group at the 2-position modulates its reactivity. The C5-position is the most likely site for electrophilic substitution.

-

Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

-

Methyl Acetate Group: The ester functionality can undergo hydrolysis to the corresponding carboxylic acid or transesterification. The methylene bridge between the ester and the thiazole ring possesses acidic protons and can be deprotonated with a suitable base to form a nucleophilic carbanion, which can then be used in C-C bond-forming reactions.

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

Predicted ¹H NMR Spectrum

-

Methyl Protons (-OCH₃): A singlet peak is expected around 3.7-3.9 ppm.

-

Methylene Protons (-CH₂-): A singlet peak is anticipated in the region of 3.8-4.2 ppm.

-

Thiazole Proton (H5): A singlet peak for the proton at the 5-position of the thiazole ring would likely appear downfield, in the range of 7.0-7.5 ppm, due to the aromatic nature of the ring and the influence of the adjacent sulfur and nitrogen atoms.

Predicted ¹³C NMR Spectrum

-

Methyl Carbon (-OCH₃): A signal is expected around 50-55 ppm.

-

Methylene Carbon (-CH₂-): A signal would likely be observed in the range of 35-45 ppm.

-

Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region (110-160 ppm). The C2 and C4 carbons, being attached to heteroatoms and the substituent groups, would appear further downfield compared to the C5 carbon.

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon would give a signal in the characteristic downfield region of 165-175 ppm.

Predicted Mass Spectrum

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 191, with a characteristic M+2 peak at m/z 193 of approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the cleavage of the acetate side chain.

Applications in Drug Discovery and Development

The thiazole moiety is a key structural component in numerous pharmaceuticals. Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. This compound, as a functionalized thiazole, can serve as a valuable building block in the synthesis of more complex molecules with potential pharmacological applications. The presence of the chloro and methyl acetate groups provides handles for further chemical diversification, allowing for the exploration of structure-activity relationships in drug design programs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For ingestion or inhalation, immediate medical attention should be sought.

References

The Advent of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of Methyl (4-chloro-thiazol-2-yl)acetate

A Foreword for the Modern Researcher: The history of organic synthesis is rich with foundational reactions that continue to empower contemporary drug discovery. The thiazole ring, a key pharmacophore in numerous therapeutic agents, owes much of its accessibility to the pioneering work of Arthur Hantzsch in the late 19th century. This guide delves into the likely genesis and inaugural synthesis of a specific, yet representative, thiazole derivative: Methyl (4-chloro-thiazol-2-yl)acetate. While a singular "discovery" paper for this exact molecule remains elusive in historical records, its synthesis can be confidently inferred from the well-established principles of the Hantzsch thiazole synthesis and its subsequent modifications. This document serves as both a historical contextualization and a practical guide for researchers in medicinal chemistry and process development.

Part 1: The Foundational Chemistry - Hantzsch Thiazole Synthesis

The discovery of this compound is intrinsically linked to the development of the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887[1]. This versatile reaction provides a straightforward method for the formation of the thiazole ring through the condensation of an α-haloketone and a thioamide[1][2]. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

The elegance of the Hantzsch synthesis lies in its modularity, allowing for the introduction of various substituents on the thiazole core by simply changing the starting materials. This adaptability has made it a cornerstone in the synthesis of a vast array of thiazole-containing compounds, including many with significant biological activity.

Part 2: The First Synthesis - A Reconstructed Protocol

Based on the principles of the Hantzsch reaction and documented syntheses of analogous 4-chlorothiazole derivatives, the first synthesis of this compound most plausibly involved the reaction of a derivative of methyl 2-chloroacetoacetate with a suitable thiocarbonyl compound. A likely and efficient precursor would be methyl 2-chloro-3-oxobutanoate.

Plausible Synthetic Pathway

The synthesis can be logically broken down into two key steps: the formation of the thiazole ring and the subsequent elaboration of the side chain. However, a more direct approach, and likely the one employed in its initial preparation, would involve the direct condensation of a precursor already containing the acetate moiety. A probable route involves the reaction of methyl 2-thiocarbamoylacetate with an appropriate chlorinated carbonyl compound.

A more direct and historically consistent approach would be the reaction of methyl 2-(chloroacetyl)acetate with thiourea. However, for the specific target molecule, a more likely pathway involves the reaction of a dichlorinated precursor. A plausible and efficient method would be the reaction of methyl 2,4-dichloro-3-oxobutanoate with thiourea.

Experimental Protocol: Proposed First Synthesis of this compound

Objective: To synthesize this compound via a Hantzsch-type condensation reaction.

Materials:

-

Methyl 2,4-dichloro-3-oxobutanoate

-

Thiourea

-

Ethanol

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

-

Addition of Reactant: To the stirred solution, add methyl 2,4-dichloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Partition the residue between diethyl ether and water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality in Experimental Choices

-

Choice of Reactants: The selection of methyl 2,4-dichloro-3-oxobutanoate and thiourea is based on the core principle of the Hantzsch synthesis to form a 2-aminothiazole intermediate which is then further transformed.

-

Solvent: Ethanol is a common and effective solvent for Hantzsch reactions, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Base: Sodium acetate acts as a mild base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards product formation.

-

Purification: The work-up procedure is designed to remove inorganic byproducts and unreacted starting materials. Column chromatography is a standard method for purifying organic compounds to a high degree of purity.

Part 3: Significance and Applications in Drug Development

Thiazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications[3]. The 4-chlorothiazole moiety, in particular, serves as a versatile synthetic intermediate. The chloro-substituent can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups at the 4-position of the thiazole ring. This chemical handle is invaluable for structure-activity relationship (SAR) studies during drug development.

While specific applications of this compound itself are not extensively documented in early literature, its value as a building block is clear. It provides a scaffold for the synthesis of more complex molecules with potential biological activity. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Part 4: Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed reaction pathway for the first synthesis.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Hantzsch, A. (1887). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

-

Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

-

Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons. [Link]

- U.S. Patent No. 4,503,234. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.

- U.S. Patent No. 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

Sources

Harnessing the Thiazole Scaffold: Biological Activities of Methyl (4-chloro-thiazol-2-yl)acetate Derivatives

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to engage with a wide range of biological targets.[1][2] This technical guide explores the vast therapeutic potential of derivatives synthesized from the versatile building block, Methyl (4-chloro-thiazol-2-yl)acetate. We delve into the synthesis, mechanisms of action, and biological evaluation of these compounds, focusing on their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities. This document serves as a comprehensive resource, providing not only a review of the field but also actionable experimental protocols and mechanistic insights to guide future research and development in this promising chemical space.

Introduction: The Thiazole Core in Modern Drug Discovery

The five-membered thiazole heterocycle, containing one sulfur and one nitrogen atom, is a privileged scaffold in drug design.[1][2] Its aromatic nature allows for diverse substitutions, enabling fine-tuning of steric and electronic properties to optimize pharmacological activity.[2] Thiazole-containing compounds exhibit a remarkable breadth of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3]

This compound serves as a highly valuable and reactive starting material. The chloro-substituent at the 4-position and the acetate group at the 2-position provide two key points for chemical modification, allowing for the construction of complex molecular architectures. This guide will explore how this specific intermediate is leveraged to create novel derivatives with significant therapeutic potential.

General Synthetic Strategy: From Core to Candidate

The primary synthetic route for elaborating this compound often involves the hydrolysis of the ester to a carboxylic acid, followed by amide coupling, or direct reaction of the acetate moiety with nucleophiles like hydrazine to form hydrazides. These intermediates, particularly the hydrazide, are then typically condensed with various aldehydes, ketones, or α-haloketones to generate a diverse library of thiazole derivatives, such as hydrazones and bis-heterocycles.[4] This modular approach is highly effective for structure-activity relationship (SAR) studies.

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Quantitative Analysis of Cytotoxic Activity

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) | [3] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) | [3] |

| 14c | HepG2 (Liver) | 0.52 ± 0.03 | Doxorubicin (0.68 ± 0.03) | [5] |

| 14e | HepG2 (Liver) | 0.50 ± 0.02 | Doxorubicin (0.68 ± 0.03) | [5] |

| 8j | HeLa (Cervical) | 1.65 - 8.60 | Not specified | [6] |

| 8m | HepG2 (Liver) | 5.15 | Not specified | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary test for cytotoxic potential.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. [7][8]Thiazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. [1][7][9][10]

Mechanism of Action: Disruption of Essential Bacterial Processes

While mechanisms can vary, a key target for some thiazole-based antibacterial agents is DNA gyrase (GyrB) , a type II topoisomerase essential for bacterial DNA replication. [7][8]By inhibiting this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to a halt in replication and ultimately, bacterial cell death. This target is attractive as it is present in bacteria but not in humans, offering a potential for selective toxicity.

Caption: Workflow for DNA gyrase inhibition by thiazole derivatives.

Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Source |

| 37c | S. aureus | 46.9 - 93.7 | Ciprofloxacin (not specified) | [7] |

| 37c | Aspergillus sp. | 5.8 - 7.8 | Fluconazole (not specified) | [7] |

| 43 (bis-thiazole) | A. fumigatus | 0.03 | Amphotericin B (0.12) | [1] |

| 3 | S. aureus | 0.23 - 0.70 | Ampicillin (not specified) | [10] |

| 9 | C. albicans | 0.06 - 0.23 | Not specified | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of a new antimicrobial compound.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in broth, typically starting from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A drug control with a known antibiotic (e.g., Ciprofloxacin) should also be run in parallel.

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Enzyme Inhibition: A Targeted Therapeutic Approach

Beyond broad cytotoxicity or antimicrobial effects, thiazole derivatives can be designed for high-potency, selective inhibition of specific enzymes implicated in disease.

Target Profile: Carbonic Anhydrase and MAO-B

-

Carbonic Anhydrase (CA): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications for glaucoma, epilepsy, and certain cancers. Sulfonamide-bearing thiazole derivatives have shown potent CA inhibitory activity. [11][12]* Monoamine Oxidase B (MAO-B): Inhibition of this enzyme increases dopamine levels in the brain and is a key strategy in treating Parkinson's disease. Thiazol-2-ylhydrazone derivatives have been identified as selective and reversible hMAO-B inhibitors. [13]

Quantitative Analysis of Enzyme Inhibition

Enzyme inhibition is typically measured by IC₅₀ or the inhibition constant (Kᵢ).

| Compound ID | Enzyme Target | IC₅₀ or Kᵢ | Reference Drug | Source |

| Compound 1 | Insulin-Degrading Enzyme | IC₅₀ = 3.60 µM | Not specified | [14] |

| Compound 3b | Acetylcholinesterase (AChE) | IC₅₀ = 18.1 nM | Neostigmine (2186.5 nM) | [15] |

| Series 2 | Carbonic Anhydrase II | Kᵢ = 9.8 - 42.1 nM | Acetazolamide (12.1 nM) | [11] |

| (Thiazol-2-yl)hydrazone | Human MAO-B | Potent & Selective | Not specified | [13] |

Conclusion and Future Outlook

The derivatives of this compound represent a rich and versatile source of biologically active compounds. The research clearly demonstrates their potential in developing novel therapeutics for oncology, infectious diseases, and neurological disorders. [3][7][13]The modularity of their synthesis allows for extensive SAR studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Lead Optimization: Modifying the most potent hits to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Mechanism Deconvolution: For compounds with promising activity, further studies are needed to precisely identify molecular targets and elucidate downstream effects.

-

In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to animal models of disease to evaluate their efficacy and safety in a physiological context.

The thiazole scaffold, accessed through intermediates like this compound, will undoubtedly continue to be a highly productive platform for the discovery of next-generation medicines.

References

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- 4-(3-Nitrophenyl)

- Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Deriv

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.

- Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024-09-27). DergiPark.

- Biological Activities of Thiadiazole Derivatives: A Review. (2025-08-05).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024-11-03).

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023-05-10). ACS Omega.

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024-10-31).

- Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evalu

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022-04-20).

- Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.

- 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jchemrev.com [jchemrev.com]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of novel compounds using "Methyl (4-chloro-thiazol-2-yl)acetate"

Application Notes & Protocols

Topic: Synthesis of Novel Bioactive Scaffolds Utilizing Methyl (4-chloro-thiazol-2-yl)acetate

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its bifunctional nature, featuring a reactive chloro-substituent on the thiazole ring and a modifiable methyl ester, provides two orthogonal handles for molecular elaboration. This guide details the strategic application of this reagent in the synthesis of novel compound libraries, focusing on palladium-catalyzed cross-coupling reactions and amide bond formations. We provide field-tested, step-by-step protocols, mechanistic insights, and characterization guidelines to empower researchers in the rapid generation of diverse molecular entities with high potential for biological activity. The thiazole core is a well-established pharmacophore present in numerous FDA-approved drugs, and derivatives often exhibit a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Introduction: The Strategic Value of this compound

The thiazole ring is a privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding and aromatic interactions within biological targets.[1] The subject of this guide, this compound (Compound 1 ), offers chemists a direct route to novel thiazole-containing compounds.

Its core utility stems from two key reactive sites:

-

The C4-Chloro Group: This site is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6][7] The reactivity of aryl chlorides in such reactions has been well-established, allowing for the introduction of diverse aryl and heteroaryl moieties.[6][7]

-

The Methyl Ester: This functional group provides a reliable site for derivatization, primarily through hydrolysis to the corresponding carboxylic acid followed by amide bond formation, or via direct aminolysis to generate a diverse array of amides. Amide bonds are fundamental in pharmaceuticals, contributing to molecular recognition and favorable pharmacokinetic properties.

This combination allows for a divergent synthetic approach, where a common intermediate can be rapidly expanded into a large library of analogues for structure-activity relationship (SAR) studies.

Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 1392804-93-1 | [8][9][10] |

| Molecular Formula | C₆H₆ClNO₂S | [8] |

| Molecular Weight | 191.64 g/mol | [8] |

| Appearance | Off-white to yellow solid | Supplier Data |

| Purity | ≥98% | [9] |

| Safety | Handle with appropriate PPE. Avoid inhalation, skin, and eye contact. Consult MSDS. | Standard Lab Practice |

Protocol I: Synthesis of Aryl-Substituted Thiazoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[5][7] This protocol details the coupling of Compound 1 with a representative arylboronic acid.

Mechanistic Rationale

The catalytic cycle is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the thiazole ring, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol

Reaction: this compound + (4-methoxyphenyl)boronic acid → Methyl (4-(4-methoxyphenyl)thiazol-2-yl)acetate

Materials:

| Reagent | M.W. | Amount | Moles | Equiv. |

| This compound (1 ) | 191.64 | 500 mg | 2.61 mmol | 1.0 |

| (4-methoxyphenyl)boronic acid | 151.96 | 476 mg | 3.13 mmol | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 151 mg | 0.13 mmol | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 829 mg | 7.83 mmol | 3.0 |

| Solvent System | ||||

| 1,4-Dioxane | 15 mL | - | - | |

| Water | 5 mL | - | - |

Step-by-Step Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 , 500 mg), (4-methoxyphenyl)boronic acid (476 mg), and Pd(PPh₃)₄ (151 mg).

-

Add the solvent system (15 mL Dioxane, 5 mL Water).

-

Add Sodium Carbonate (829 mg) to the mixture. Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6][7]

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to 90°C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to yield the pure product.

Expected Results:

-

Yield: 70-85%

-

Appearance: White to pale yellow solid.

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocol II: Synthesis of Thiazolyl-Amide Derivatives

This protocol describes the conversion of the ester functionality into a diverse library of amides. The process involves an initial hydrolysis of the methyl ester to the carboxylic acid, followed by a standard amide coupling reaction.

Workflow and Rationale

The two-step process ensures high conversion and avoids potential side reactions associated with direct aminolysis of the ester, which may require harsh conditions.

-

Saponification: The methyl ester is hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to form the carboxylate salt, which is then neutralized to the carboxylic acid (2 ).

-

Amide Coupling: The resulting carboxylic acid is activated in situ using a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and reacted with a primary or secondary amine to form the desired amide bond (3 ). Coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Caption: Two-Step Workflow for Thiazolyl-Amide Synthesis.

Experimental Protocol

Part A: Hydrolysis of the Methyl Ester

-

Dissolve the starting ester (e.g., product from Protocol I, 1.0 equiv.) in a mixture of THF and water (3:1 ratio).

-

Add Lithium Hydroxide (LiOH, 2.0-3.0 equiv.) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

-

Extract the product carboxylic acid (2 ) with ethyl acetate (3 x 30 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the acid, which is often used in the next step without further purification.

Part B: Amide Coupling (Example with Benzylamine)

Materials:

| Reagent | M.W. | Amount | Moles | Equiv. |

| Carboxylic Acid (2 ) | (Varies) | 200 mg | 1.0 | |

| Benzylamine | 107.15 | (Varies) | 1.1 | |

| HATU | 380.23 | (Varies) | 1.2 | |

| DIPEA | 129.24 | (Varies) | 3.0 | |

| DMF (Solvent) | 10 mL | - | - |

Step-by-Step Procedure:

-

Dissolve the carboxylic acid (2 , 1.0 equiv.) in anhydrous DMF (10 mL) in a dry flask under a nitrogen atmosphere.

-

Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 15 minutes. Causality: HATU is an efficient coupling reagent that forms a highly reactive activated ester. DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.

-

Add the desired amine (e.g., Benzylamine, 1.1 equiv.) dropwise to the reaction mixture.

-

Stir at room temperature for 4-8 hours, monitoring progress by LC-MS.

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the final amide (3 ).

Conclusion

This compound serves as an exemplary scaffold for the construction of diverse and medicinally relevant compound libraries. The protocols outlined herein provide robust and reproducible methods for leveraging its key reactive sites through Suzuki-Miyaura coupling and subsequent amidation. By explaining the causality behind procedural steps and catalyst choice, these notes are intended to provide researchers with a solid foundation for both executing these syntheses and troubleshooting potential challenges. The adaptability of these methods allows for the introduction of a vast array of chemical functionalities, making this a powerful strategy in modern drug discovery.

References

- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health (NIH).

- Suzuki reaction. Wikipedia.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.

- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate.

- Synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. International Research Journal of Pharmacy.

- Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH).

- Methyl 2-[(4-chloro-1,3-thiazol-2-yl)carbamoyl]-4-methylbenzoate. PubChemLite.

- This compound. Sunway Pharm Ltd.

- This compound. CHIRALEN.

- Synthesis of novel 4-thiazolidione derivatives as antibacterial agents against drug-resistant Staphylococcus epidermidis. ResearchGate.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry (RSC Publishing).

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

- Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central.